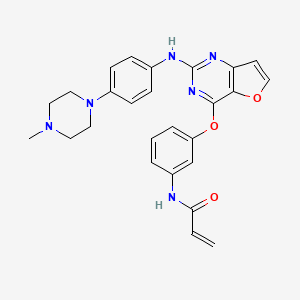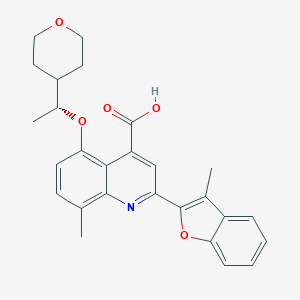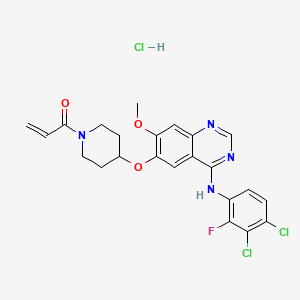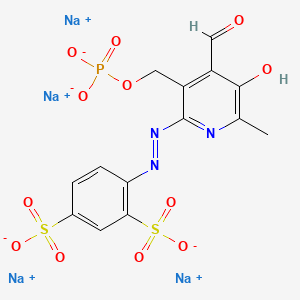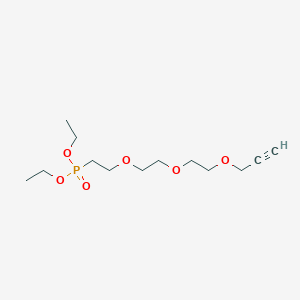
プロパルギル-PEG3-ホスホン酸エチルエステル
説明
Propargyl-PEG3-phosphonic acid ethyl ester is a chemical compound that serves as a crosslinker containing a propargyl group and a phosphonic acid ethyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
科学的研究の応用
Propargyl-PEG3-phosphonic acid ethyl ester has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of Propargyl-PEG3-phosphonic acid ethyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a specific chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
Propargyl-PEG3-phosphonic acid ethyl ester contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper and results in the formation of a stable triazole linkage . This process is part of a larger field of chemistry known as Click Chemistry, which focuses on high yield reactions that generate minimal byproducts .
Biochemical Pathways
The formation of a stable triazole linkage can have significant implications in various biochemical processes, particularly in the field of bioconjugation .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This property can potentially enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of Propargyl-PEG3-phosphonic acid ethyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can have significant molecular and cellular effects, particularly in the context of bioconjugation, where it can be used to create a stable link between two biomolecules .
Action Environment
The action of Propargyl-PEG3-phosphonic acid ethyl ester can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
生化学分析
Biochemical Properties
The propargyl group in Propargyl-PEG3-phosphonic acid ethyl ester can react with azide-bearing compounds or biomolecules . . This interaction allows Propargyl-PEG3-phosphonic acid ethyl ester to form stable connections with various biomolecules, potentially influencing their function.
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG3-phosphonic acid ethyl ester involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, allows Propargyl-PEG3-phosphonic acid ethyl ester to interact with a wide range of biomolecules, potentially influencing their function at the molecular level.
Transport and Distribution
Its hydrophilic PEG spacer could potentially influence its localization and accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG3-phosphonic acid ethyl ester typically involves the nucleophilic displacement of propargylic alcohols. This method leverages the highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom, allowing the propargylic unit to play a crucial role in organic synthesis .
Industrial Production Methods: Industrial production methods for phosphonic acid esters often involve the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation . These methods are scalable and can be optimized for high yield and purity.
Types of Reactions:
Substitution Reactions: Propargyl-PEG3-phosphonic acid ethyl ester undergoes nucleophilic substitution reactions, particularly with azide-bearing compounds, facilitated by copper-catalyzed azide-alkyne Click Chemistry.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less documented, the presence of the propargyl group suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in azide-alkyne Click Chemistry to form stable triazole linkages.
Lewis Acids: Such as boron trifluoride etherate (BF3·Et2O), which can catalyze intramolecular Friedel–Crafts alkylation.
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
類似化合物との比較
Propargyl-PEG3-acid: Features a carboxylic acid at one end and a propargyl group at the other, used in similar Click Chemistry applications.
Propargyl-PEG-phosphonic acid: Another variant with similar functional groups and applications.
Uniqueness: Propargyl-PEG3-phosphonic acid ethyl ester is unique due to its combination of a propargyl group and a phosphonic acid ethyl ester, which provides enhanced solubility and stability in aqueous media. This makes it particularly useful in biological and medical applications where solubility is crucial .
特性
IUPAC Name |
3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCMRBALVMVXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCC#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


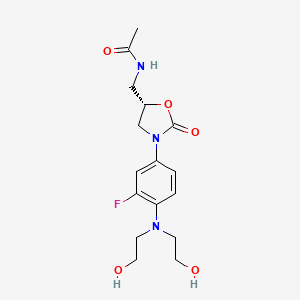
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)
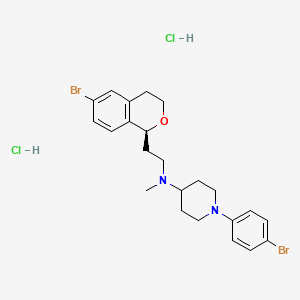
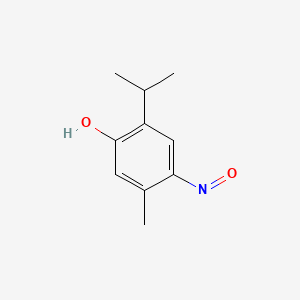
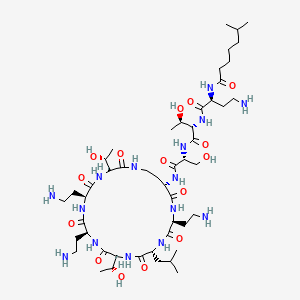

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
